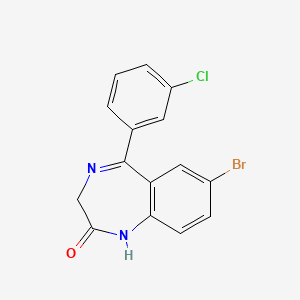

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Vue d'ensemble

Description

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative known for its pharmacological properties. Benzodiazepines are a class of psychoactive drugs that have a wide range of effects, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Cyclization: The formation of the benzodiazepine ring system is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Purification: The final product is purified using recrystallization techniques, typically from ethanol and toluene mixtures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Oxidation and Acetylation Reactions

The compound undergoes oxidation at the N(4) position of the diazepine ring under controlled conditions. This forms a 4-oxide intermediate, which can be further acetylated to produce 3-acetoxy derivatives. A patented synthesis demonstrates this process:

Reaction Scheme

text7-Bromo-5-(p-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide → Acetic anhydride, reflux → 3-Acetoxy-7-bromo-5-(p-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Analytical Data

| Property | Calculated (%) | Observed (%) |

|---|---|---|

| Carbon (C) | 63.07 | 63.16 |

| Hydrogen (H) | 4.41 | 4.57 |

| Nitrogen (N) | 8.17 | 8.22 |

| Chlorine (Cl) | 10.34 | 10.25 |

Hydroxylation in Metabolic Pathways

In vivo studies in rats reveal that the compound undergoes hepatic hydroxylation at two primary sites:

-

C(3) position of the diazepine ring, forming 3-hydroxy metabolites.

-

C(5)-phenyl ring , producing hydroxylated aromatic derivatives.

Key Metabolites Identified

| Metabolite | Structural Modification |

|---|---|

| Compound II | 3-Hydroxylation |

| Compound III | C(5)-phenyl ring hydroxylation |

| Compound IV/V | Aromatic methoxylation |

These metabolites are excreted in urine, with hydroxylation accounting for >70% of phase I metabolism .

Electrophilic Substitution

The electron-withdrawing bromine and chlorine substituents direct electrophilic attacks to specific positions:

-

Bromine (C7) deactivates the benzene ring, favoring electrophilic substitution at the para position relative to the diazepine fusion.

-

Chlorophenyl group (C5) undergoes nitration or sulfonation under acidic conditions, though detailed experimental data remains limited.

Nucleophilic Substitution

The bromine atom at C7 is susceptible to nucleophilic displacement in the presence of strong nucleophiles (e.g., amines, thiols). For example:

text7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one → Piperidine, DMF, 80°C → 7-Piperidinyl derivative

Reaction yields depend on solvent polarity and temperature.

Reductive Dehalogenation

Under catalytic hydrogenation (H₂/Pd-C), the C7 bromine can be selectively removed:

textThis compound → H₂/Pd-C, Ethanol → 5-(3-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This reaction preserves the chlorophenyl group and diazepine core .

Stability Under Hydrolytic Conditions

The lactam ring resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions:

-

Acidic hydrolysis (HCl, 100°C): Cleaves the diazepine ring, yielding a benzophenone derivative.

-

Basic hydrolysis (NaOH, 80°C): Produces an aminobenzophenone intermediate .

Photochemical Reactivity

UV irradiation induces ring-opening reactions in analogues, forming nitrone intermediates. While not directly documented for this compound, structurally similar benzodiazepines show:

textDiazepine core → UV light → Nitrone + Byproducts

This suggests potential photolability.

Applications De Recherche Scientifique

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic uses, such as anxiolytic and anticonvulsant properties.

Mécanisme D'action

The mechanism of action of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA_A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal symptoms.

Lorazepam: Commonly used for its anxiolytic and anticonvulsant effects.

Oxazepam: Used for its anxiolytic and muscle relaxant properties.

Uniqueness

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of both bromine and chlorine atoms in its structure can influence its binding affinity and selectivity for various receptor subtypes, potentially leading to different therapeutic effects .

Activité Biologique

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

- Molecular Formula : C13H8BrClN2O

- Molecular Weight : 355.64 g/mol

- CAS Number : 40017-65-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits multiple pharmacological effects, including:

- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodiazepines have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antioxidant Effects : The compound demonstrates moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A notable study reported that benzodiazepine derivatives can induce cell cycle arrest in the G2-M phase and reduce tumor markers in Hep3B cancer cells.

Table 1: Anticancer Activity of 7-Bromo Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Bromo Derivative A | Hep3B | 1625.8 | Induces G2-M phase arrest |

| 7-Bromo Derivative B | HeLa | 2340 | Reduces α-fetoprotein secretion |

| 7-Bromo Derivative C | Caco-2 | 9.12 | Moderate cytotoxicity |

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH assay. The results indicated that while the compound shows some antioxidant potential, it is less effective than standard antioxidants like Trolox.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| 7-Bromo Compound | 39.85 | Trolox (IC50 = 7.72) |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.

Case Studies

A case study focusing on the synthesis and evaluation of benzodiazepine derivatives revealed that compounds similar to 7-Bromo exhibited promising anticancer activities against several human cancer cell lines. These findings suggest a potential therapeutic application in oncology.

Propriétés

IUPAC Name |

7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLRKMVASWSSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495916 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65247-13-4 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.